Kaurane-glup-glup

Description

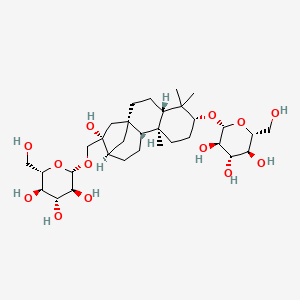

Structure

2D Structure

3D Structure

Properties

CAS No. |

64280-16-6 |

|---|---|

Molecular Formula |

C32H54O13 |

Molecular Weight |

646.8 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[[(1S,4S,6R,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C32H54O13/c1-29(2)18-6-9-31-10-15(32(41,13-31)14-42-27-25(39)23(37)21(35)16(11-33)43-27)4-5-19(31)30(18,3)8-7-20(29)45-28-26(40)24(38)22(36)17(12-34)44-28/h15-28,33-41H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20-,21+,22-,23-,24+,25+,26-,27+,28+,30-,31+,32+/m1/s1 |

InChI Key |

SEICMRDJFDBLKU-HFUYXQKZSA-N |

SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1OC5C(C(C(C(O5)CO)O)O)O)C)C(C4)(COC6C(C(C(C(O6)CO)O)O)O)O)C |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(CO[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)O)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1OC5C(C(C(C(O5)CO)O)O)O)C)C(C4)(COC6C(C(C(C(O6)CO)O)O)O)O)C |

Synonyms |

kaurane-3,16,17-triol-3-O-beta-glucopyranosyl-17-O-beta-glucopyranoside kaurane-Glup-Glup |

Origin of Product |

United States |

Discovery and Isolation Methodologies for Kaurane Glup Glup Analogs

Strategies for Identifying Putative Natural Sources of Kaurane-glup-glup Precursors

The initial step in obtaining kaurane (B74193) analogs is identifying organisms that synthesize their precursor, the ent-kaurane skeleton. This involves broad screening and bioprospecting efforts across various biological kingdoms.

A primary strategy for discovering kaurane diterpenoids is the systematic screening of plants. researchgate.net The ent-kaurane skeleton is a common feature in many plant families. researchgate.net Historically, plants have been the most fruitful source of these compounds. mdpi.com

Key Plant Families and Genera known for ent-Kaurane Diterpenoids:

Lamiaceae: The genus Isodon is a particularly rich source, from which over 1000 ent-kaurane diterpenoids have been isolated. researchgate.netresearchgate.net

Annonaceae: At least 70 ent-kaurane diterpenoids have been characterized from plants in this family. researchgate.netscilit.com

Euphorbiaceae: Genera like Croton are known to produce a variety of kaurane-type compounds. scilit.comthaibinhjmp.vnresearchgate.net

Asteraceae: This family is another significant source of kaurane diterpenoids. researchgate.netresearchgate.net

Rubiaceae: The Coffea genus (coffee) is a major source of specific ent-kaurane diterpenoids like cafestol (B1668206) and kahweol. mdpi.comresearchgate.net

Ericaceae: The genus Pieris has been found to contain novel ent-kaurane diterpene glucosides. nih.gov

Botanical screening often begins with a review of ethnobotanical information, where traditional uses of plants might hint at the presence of bioactive compounds, followed by phytochemical analysis of plant extracts.

While plants are a major source, bioprospecting has expanded the search for kaurane derivatives to other organisms, revealing novel structures and overcoming the limitations of plant collection. researchgate.netscielo.br

Fungi: Fungi, including those living as endophytes within plants or in marine environments, are a promising source of new bioactive compounds, including terpenoids. acs.orgbiotechrep.ir Marine-derived fungi such as Aspergillus and Penicillium produce a wide array of secondary metabolites. biotechrep.ir

Marine Organisms: Marine invertebrates and their associated microorganisms are a significant focus of bioprospecting. scielo.br For example, new kaurane-type diterpenoids have been isolated from marine-derived actinomycetes, a type of bacteria. mdpi.com The unique and often extreme conditions of marine environments can lead to the evolution of distinct metabolic pathways, producing novel chemical structures.

Insects: Insects and their symbiotic microbes are also an emerging frontier. scielo.br While less common as a direct source of kauranes, they can host microorganisms that produce these compounds.

Bioprospecting integrates modern "omics" technologies and advanced analytical techniques to rapidly screen diverse biological samples for new natural products. researchgate.net

Advanced Extraction and Fractionation Techniques for this compound Isolation

Once a promising natural source is identified, the next challenge is to extract and isolate the target kaurane compounds from a highly complex mixture of other metabolites.

The initial step is typically a crude extraction using organic solvents. The choice of solvent is critical and is optimized based on the polarity of the target kaurane analogs.

Common Solvents: Methanol and ethanol (B145695) are frequently used for their ability to extract a broad range of compounds, including the moderately polar kaurane diterpenoids and their more polar glycosides. thaibinhjmp.vnthaibinhjmp.vn

Sequential Extraction: A common strategy involves sequential extraction with solvents of increasing polarity (e.g., from n-hexane to ethyl acetate (B1210297) to methanol). This provides a preliminary separation, concentrating nonpolar, medium-polar, and polar compounds into different fractions.

The goal of this stage is to create a crude extract that is enriched with the desired class of compounds, which can then be subjected to further purification.

Chromatography is the cornerstone of natural product isolation. thaibinhjmp.vn Due to the complexity of crude extracts and the structural similarity of different kaurane analogs, a combination of chromatographic techniques is almost always necessary.

A typical workflow involves multiple sequential chromatographic steps to progressively purify the target compounds. Modern analytical techniques like Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) are often used to rapidly characterize the chemical profile of extracts and guide the isolation process. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a critical final step for obtaining highly pure kaurane compounds. rssl.com Unlike analytical HPLC, which focuses on detection and quantification, Prep-HPLC is designed to handle larger sample volumes and isolate quantities of a compound sufficient for structural elucidation and further research. waters.com

The process involves scaling up an analytical separation method to a larger column. waters.com This requires careful optimization of parameters such as mobile phase composition, flow rate, and sample loading to maintain resolution while maximizing throughput. rssl.com Recently, advanced online Prep-HPLC systems have been developed that integrate enrichment and purification modes, allowing for the efficient and systematic separation of complex mixtures like those containing natural saponins (B1172615) and glycosides. nih.gov Techniques like high-speed counter-current chromatography can also be combined with Prep-HPLC to efficiently isolate diterpenoids from complex natural product extracts. researchgate.net

Chromatographic Separation Methods for Complex Natural Product Mixtures

Countercurrent Chromatography for Targeted Isolation

Countercurrent Chromatography (CCC) is a highly effective liquid-liquid partition chromatography technique utilized for the separation and purification of natural products, including kaurane diterpenoids. This method avoids the use of solid stationary phases, which can cause irreversible adsorption and decomposition of target compounds. Instead, it relies on the differential partitioning of solutes between two immiscible liquid phases. High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of this technique, provides rapid and efficient separation.

Detailed Research Findings

The application of CCC and HSCCC has been pivotal in the targeted isolation of various kaurane analogs from complex crude extracts of natural sources. The choice of the two-phase solvent system is critical and is tailored to the polarity of the target compounds.

One notable application of HSCCC was in the isolation of diterpenoids from coffee. Scharnhop and Winterhalter developed an HSCCC method in 2009 to isolate natural diterpenoids from Coffea arabica and C. canephora var. robusta, successfully purifying roasting products like 15,16-dehydrocafestol and 15,16-dehydrokahweol to a minimum of 87% purity. mdpi.com

In the study of Isodon rubescens, a plant known for its rich content of kaurane diterpenoids, HSCCC was successfully employed to isolate and purify the compound oridonin (B1677485). nih.gov Using a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v), researchers were able to obtain 40.6 mg of oridonin with a purity of 73.5% from 100 mg of crude extract in under 100 minutes. nih.gov

Further demonstrating the versatility of this technique, a preparative two-dimensional CCC (2D-CCC) system was developed for the simultaneous separation of oridonin and ponicidin (B1255605) from Rabdosia rubescens. nih.gov This system utilized an HSCCC instrument in the first dimension and a preparative upright CCC column in the second. By using two different n-hexane-ethyl acetate-methanol-water solvent systems (1:5:1:5 and 3:5:3:5, v/v), the 2D-CCC system achieved satisfactory resolution and yielded 60 mg of oridonin and 10 mg of ponicidin, both with over 95% purity, from approximately 500 mg of crude extract over a 9-hour period. nih.gov

The isolation of minor kaurane-type diterpene glucosides from the leaves of Rubus suavissimus also benefited from the application of countercurrent chromatography, in conjunction with other techniques like ultrafiltration HPLC-UV-MS. colab.ws

These examples underscore the power and adaptability of Countercurrent Chromatography for the targeted isolation of specific kaurane analogs, enabling the procurement of high-purity compounds for further structural elucidation and scientific investigation.

Interactive Data Table: Kaurane Analogs Isolated via Countercurrent Chromatography

| Compound Name | Natural Source | CCC Method | Solvent System (v/v/v/v) | Amount from Crude Extract | Purity |

| Oridonin | Isodon rubescens | HSCCC | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5) | 40.6 mg from 100 mg | 73.5% |

| Oridonin | Rabdosia rubescens | 2D-CCC | n-hexane-ethyl acetate-methanol-water (1:5:1:5 & 3:5:3:5) | 60 mg from ~500 mg | >95% |

| Ponicidin | Rabdosia rubescens | 2D-CCC | n-hexane-ethyl acetate-methanol-water (1:5:1:5 & 3:5:3:5) | 10 mg from ~500 mg | >95% |

| 15,16-dehydrocafestol | Coffea species | HSCCC | Not specified | Not specified | >87% |

| 15,16-dehydrokahweol | Coffea species | HSCCC | Not specified | Not specified | >87% |

Biosynthetic Pathways and Enantiomeric Considerations of Kaurane Glup Glup

Elucidation of the Mevalonate Pathway in Kaurane-glup-glup Biosynthesis

The biosynthesis of this compound, like all kaurane (B74193) diterpenoids, originates from the mevalonate (MVA) pathway. wikipedia.orgnih.gov This essential metabolic route is responsible for producing the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all isoprenoids. mdpi.combeilstein-journals.org The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. wikipedia.org A series of enzymatic steps, including phosphorylation and decarboxylation, convert mevalonate into IPP. nih.gov

The regulation of the MVA pathway is tightly controlled, with the enzyme HMG-CoA reductase playing a crucial rate-limiting role. frontiersin.org This intricate regulation ensures a balanced supply of isoprenoid precursors for various cellular functions, including the synthesis of compounds like this compound.

Geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule, is the direct precursor for the biosynthesis of all diterpenoids, including the kaurane skeleton of this compound. nih.govwikipedia.org GGPP is formed through the sequential head-to-tail condensation of one molecule of DMAPP with three molecules of IPP, a reaction catalyzed by prenyltransferases. researchgate.net

Once formed, GGPP undergoes a complex cyclization cascade to yield the characteristic tetracyclic kaurane framework. This process is initiated by diterpene synthases (also known as diterpene cyclases) which catalyze regio- and stereoselective cyclizations via carbocation intermediates. beilstein-journals.org The cyclization of GGPP is a critical step that establishes the foundational structure of the kaurane diterpenoids. brainkart.com This intricate enzymatic process ensures the correct formation of the perhydrophenanthrene unit fused with a cyclopentane (B165970) ring, which is characteristic of the kaurane skeleton. nih.govnih.gov

The table below outlines the key precursors in the biosynthetic pathway leading to the kaurane backbone.

| Precursor Molecule | Carbon Number | Role in Biosynthesis |

| Acetyl-CoA | C2 | Initial building block for the mevalonate pathway. |

| Mevalonate | C6 | Key intermediate in the mevalonate pathway. |

| Isopentenyl Pyrophosphate (IPP) | C5 | Universal five-carbon isoprenoid building block. |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Isomer of IPP, acts as the initial primer in isoprenoid chain elongation. |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 | Direct precursor for all diterpenoids, including the kaurane skeleton. |

Understanding Stereo- and Enantioselectivity in this compound Formation

The biological activity of kaurane diterpenoids is profoundly influenced by their stereochemistry. The precise three-dimensional arrangement of atoms, particularly at the chiral centers, is crucial for their interaction with biological targets.

Kaurane diterpenoids exist as two enantiomeric series: the "normal" kaurane series and the "enantiomeric" or "ent-" kaurane series. nih.gov The distinction between these two series lies in the absolute configuration of the chiral centers in their tetracyclic core structure. The fusion of the A and B rings in the "normal" series is analogous to that of steroids, while the "ent-" series represents the mirror image. nih.gov The naming convention "ent-" is used to denote this enantiomeric relationship. For instance, ent--kaurene is the enantiomer of kaurene. nih.gov The stereochemistry of these compounds can be determined using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. ttu.edu

The table below summarizes the key stereochemical features differentiating the kaurane and ent--kaurane series.

| Stereochemical Series | Key Feature | Biological Significance |

| Kaurane ("normal") | Stereochemistry at the A/B ring fusion is analogous to steroids. | Exhibits a distinct set of biological activities. |

| ent--Kaurane | The mirror image of the "normal" kaurane series. | Often possesses different and sometimes more potent biological activities compared to the normal series. frontiersin.org |

The remarkable stereoselectivity observed in the biosynthesis of this compound is orchestrated by a suite of highly specific enzymes. These biocatalysts ensure that the multiple chiral centers within the molecule are formed with the correct configuration. pharmasalmanac.com The cyclization of the linear GGPP precursor into the complex tetracyclic kaurane skeleton is a particularly critical step where several chiral centers are established in a single, enzyme-catalyzed cascade. researchgate.net

Enzymes such as diterpene cyclases play a pivotal role in controlling the stereochemical outcome of the cyclization reactions. beilstein-journals.org The active site of these enzymes provides a chiral environment that directs the folding of the GGPP substrate and stabilizes specific carbocation intermediates, thus dictating the final stereochemistry of the kaurane ring system. researchgate.net Subsequent modifications to the kaurane skeleton, such as hydroxylations and glycosylations to form this compound, are also catalyzed by stereospecific enzymes, further ensuring the precise chirality of the final natural product. The use of enzymes in synthesis allows for the generation of products with high enantiomeric enrichment. rsc.org Advances in protein engineering are continuously improving the efficiency and selectivity of enzymes used in the synthesis of chiral molecules. nih.govnih.gov

Chemical Synthesis and Semisynthesis of Kaurane Glup Glup Derivatives

Total Synthesis Approaches to the Kaurane-glup-glup Scaffold

Development of Stereoselective Synthetic Routes

The asymmetric synthesis of the ent-kaurane core is a primary focus, as stereochemistry is critical to the function of these molecules. Convergent strategies are often favored to improve efficiency. sci-hub.se One notable approach involves the use of a Hoppe's homoaldol reaction between a cyclohexenyl carbamate (B1207046) and a functionalized aldehyde, followed by a BF3·OEt2 mediated intramolecular Mukaiyama–Michael-type reaction to construct the tetracyclic core. unizg.hracs.org This method allows for the stereoselective formation of key ring junctions.

Another powerful strategy employs cycloaddition reactions to forge multiple C-C bonds in a single step. Intramolecular Diels-Alder reactions, in particular, have been used to simultaneously install the B and C rings of the kaurane (B74193) skeleton. magtech.com.cnthieme-connect.com For instance, the total synthesis of (–)-Macrocalin B was achieved using a key intramolecular Diels-Alder reaction of a bridgehead enone, which efficiently constructed the complete carbocyclic scaffold. thieme-connect.com Radical cyclizations also feature prominently, with tandem radical-based reactions being used to generate the rigid bicyclo[3.2.1]octane system of the D ring. magtech.com.cnresearchgate.net

The table below summarizes key stereoselective reactions used in the assembly of kaurane intermediates.

Table 1: Key Stereoselective Reactions in ent-Kaurane Synthesis| Reaction Type | Key Transformation | Purpose | Typical Reagents/Conditions | Reference(s) |

|---|---|---|---|---|

| Mukaiyama-Michael Addition | Intramolecular cyclization | Forms tetracyclic core | BF3·OEt2 | unizg.hracs.org |

| Diels-Alder Cycloaddition | [4+2] cycloaddition | Constructs B/C ring system | Heat, Lewis Acid | magtech.com.cnthieme-connect.com |

| Radical Cyclization | Vinyl radical cyclization | Forges bicyclo[3.2.1]octane D ring | AIBN, Bu3SnH | magtech.com.cnresearchgate.net |

| Heck Reaction | Intramolecular vinylation | Constructs bicyclo[3.2.1]octane C/D ring | Pd catalyst | thieme-connect.com |

Challenges in Constructing the Tetracyclic ent-Kaurane Skeleton

The synthesis of the ent-kaurane skeleton is fraught with challenges, primarily due to its sterically congested and complex polycyclic nature. brynmawr.edumagtech.com.cn Key difficulties include:

Construction of the Bicyclo[3.2.1]octane System: This bridged ring system (rings C/D) is a hallmark of the kaurane family and its rigid structure is difficult to assemble. brynmawr.edusci-hub.se Strategies like palladium-catalyzed cycloalkenylation and radical cyclizations have been developed to address this. brynmawr.edumagtech.com.cn

Stereocenter Control: The kaurane scaffold possesses multiple chiral centers, including an all-carbon quaternary stereocenter at C10, which demand high levels of stereocontrol during synthesis. brynmawr.edumagtech.com.cn Enantioselective methods, such as palladium-catalyzed alkylations, are often required to set these centers correctly. magtech.com.cn

Functionalization of a Rigid Core: Introducing oxygenation and other functional groups at specific positions on the pre-formed, sterically hindered tetracycle requires highly selective and often novel chemical methods. researchgate.netunizg.hr

Semisynthetic Modification of Natural Kaurane Precursors into this compound

Given the complexity of total synthesis, semisynthesis offers a more practical and often higher-yielding approach to producing derivatives like this compound. This involves using abundant natural kauranes, such as kaurenoic acid or steviol, as starting materials. nih.govscielo.brresearchgate.net

Derivatization Strategies for Enhancing Novelty and Diversification

The primary goal of derivatization is to create a library of novel compounds by modifying the functional groups of a natural precursor. For a diglycoside like this compound, which is Kaurane-3,16,17-triol-3-O-beta-glucopyranosyl-17-O-beta-glucopyranoside, the key steps involve introducing hydroxyl groups at C-3, C-16, and C-17, followed by selective glycosylation. ontosight.ainih.gov

Starting from a precursor like kaurenoic acid, the carboxylic acid at C-19 can be modified through esterification or amidation. mdpi.comscielo.brscielo.brtandfonline.com The exocyclic double bond at C-16 is a versatile handle for introducing functionality at C-16 and C-17, such as diols via oxidation. scielo.br Strategies often involve:

Oxidation: Using reagents like pyridinium (B92312) dichromate (PDC) or selenium dioxide (SeO2) to introduce ketones, aldehydes, or hydroxyl groups at various positions. scielo.brnih.gov

Amidation/Esterification: Converting carboxylic acid moieties into a wide array of amides or esters to explore structure-activity relationships. mdpi.comtandfonline.com

Glycosylation: The Koenigs-Knorr reaction is a classic method for installing glycosidic bonds, though it requires heavy metal promoters. nih.gov Enzymatic glycosylation presents a milder alternative. researchgate.net

Functional Group Interconversions on the this compound Core

Functional group interconversions (FGIs) are essential for the late-stage modification of the kaurane skeleton, allowing chemists to fine-tune the molecule's properties. solubilityofthings.comvanderbilt.edu Common transformations on the kaurane core include the oxidation of alcohols to ketones or aldehydes, the reduction of carbonyls to alcohols, and the conversion of carboxylic acids to other functionalities. solubilityofthings.comvanderbilt.edu

For example, the selective oxidation of a C-15 alcohol on the atractyligenin (B1250879) core (a kaurane diterpenoid) to a ketone was shown to be a key step in creating more potent derivatives. mdpi.com Similarly, alcohols on the kaurane scaffold can be converted to good leaving groups like mesylates or tosylates, which can then be displaced by nucleophiles to introduce new functional groups like azides or halides. vanderbilt.edu

The table below illustrates common FGIs relevant to kaurane synthesis.

Table 2: Examples of Functional Group Interconversions on the Kaurane Scaffold| Initial Group | Target Group | Reagents | Purpose | Reference(s) |

|---|---|---|---|---|

| Primary Alcohol (R-CH₂OH) | Aldehyde (R-CHO) | Pyridinium chlorochromate (PCC) | Controlled oxidation | solubilityofthings.com |

| Secondary Alcohol (>CHOH) | Ketone (>C=O) | Iodoxylbenzoic acid (IBX) | Oxidation | mdpi.comnih.gov |

| Carboxylic Acid (R-COOH) | Methyl Ester (R-COOMe) | Diazomethane (CH₂N₂) | Protection/Modification | scielo.br |

| Alkene (>C=CH₂) | Epoxide | meta-Chloroperoxybenzoic acid (m-CPBA) | Intermediate for diol formation | rsc.org |

| Ketone (>C=O) | Secondary Alcohol (>CHOH) | Sodium borohydride (B1222165) (NaBH₄) | Stereoselective reduction | solubilityofthings.com |

Novel Synthetic Methodologies for this compound Analogs

The quest for more efficient and versatile routes to kaurane derivatives continually drives the development of new synthetic methods. Recent innovations focus on cascade reactions and novel cycloadditions to rapidly build molecular complexity. researchgate.netresearchgate.net An inverse electron demand hetero-Diels-Alder (IED HDA) reaction has been used to construct a dihydropyran ring fused to the A-ring of the natural product oridonin (B1677485), creating a new class of hybrid molecules. rsc.orgnih.gov

Another innovative strategy involves a Rh-catalyzed [3+2+1] cycloaddition followed by a Pd-mediated cycloalkenylation, providing a powerful and general approach to the tetracyclic core of ent-kaurane diterpenoids. researchgate.net Furthermore, radical cascade reactions triggered by photoinduced electron transfer (PET) have been successfully employed to form the complex, fused ring systems characteristic of highly oxidized kauranes. researchgate.netresearchgate.net These cutting-edge methods open new avenues for the synthesis of previously inaccessible this compound analogs and other complex diterpenoids.

Mechanistic Investigations of Kaurane Glup Glup S Molecular Interactions

Exploration of Molecular Targets and Binding Mechanisms of Kaurane-glup-glup

The tetracyclic kaurane (B74193) skeleton, often featuring reactive functional groups, allows these compounds to interact with a variety of cellular components, leading to the modulation of key biological pathways. nih.govmdpi.com

Interaction with Intracellular Redox Homeostasis Components

A significant mechanism of action for many ent-kaurane diterpenoids is the disruption of intracellular redox homeostasis. nih.govmdpi.com These natural compounds have been found to induce cellular reactive oxygen species (ROS), which can trigger programmed cell death pathways like apoptosis and ferroptosis. nih.govresearchgate.net The accumulation of ROS is often a consequence of the inhibition of cellular antioxidant systems. nih.govresearchgate.net By disturbing the delicate balance of oxidation and reduction within the cell, these compounds can overcome the defense mechanisms of pathological cells, such as cancer cells. nih.govresearchgate.net Some diterpenes are also known to induce calcium overload, which can further disrupt cellular homeostasis and lead to cell death. bioline.org.br

Direct Binding to Glutathione (B108866) (GSH) and Sulfhydryl Groups in Enzymes

A primary molecular mechanism for many bioactive ent-kaurane diterpenoids is their ability to covalently bind to nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and in the antioxidant molecule glutathione (GSH). nih.govmdpi.comresearchgate.net This interaction is often facilitated by an α,β-unsaturated ketone moiety in the kaurane structure, which acts as a Michael acceptor. mdpi.comcore.ac.uk

The depletion of GSH, a key cellular antioxidant, compromises the cell's ability to neutralize ROS. nih.govresearchgate.net Furthermore, the covalent modification of sulfhydryl groups in critical enzymes can lead to their inactivation. mdpi.com For example, some kaurane compounds have been shown to modify cysteine residues in the p50 subunit of the transcription factor NF-κB, inhibiting its activity. nih.gov This direct binding deactivates essential enzymes and coenzymes, disrupting cellular redox balance and leading to increased oxidative stress. mdpi.com

Modulation of Antioxidant Enzyme Systems (e.g., Peroxiredoxin I/II)

Beyond depleting GSH, ent-kaurane diterpenoids can directly target and inhibit key antioxidant enzymes. Notably, peroxiredoxins (Prx) I and II, which are crucial for detoxifying peroxides, have been identified as molecular targets. nih.govnih.govresearchgate.net Adenanthin, an ent-kaurane diterpenoid, has been shown to target Prx I and II, leading to an increase in ROS and cell death in malignant cells. nih.gov Another compound, JDA-202, was also found to target Prx I. mdpi.com By dually inhibiting both the GSH system and antioxidant enzymes like peroxiredoxins, these compounds effectively dismantle the cell's primary defenses against oxidative damage, representing a potent therapeutic strategy. nih.govresearchgate.net

Structure-Mechanism Relationship (SMR) Studies of this compound Analogs

The diversity of the kaurane family of compounds provides a rich platform for studying how specific structural features relate to their biological mechanisms. mdpi.comnih.gov

Correlation of Structural Motifs with Specific Molecular Binding Events

Structure-activity relationship studies have demonstrated that the bioactivity of many ent-kaurane diterpenoids is highly dependent on specific structural motifs. A widely accepted mechanism involves the Michael addition of biological nucleophiles, such as thiol groups, to an α,β-unsaturated ketone system within the kaurane skeleton. mdpi.comcore.ac.uk The presence of this reactive group is often correlated with higher cytotoxicity and interaction with sulfhydryl-containing proteins. core.ac.uk

Molecular docking studies have further elucidated these interactions. For instance, in silico analyses of ent-kaurane diterpenes with the Plasmodium falciparum Ca2+-ATPase (PfATP6) showed that specific derivatives could bind effectively to the enzyme's active site, suggesting a mechanism for their antimalarial activity. bioline.org.br The binding energies calculated in such studies help to quantify the affinity of different analogs for their molecular targets.

Table 1: Examples of molecular docking results for kaurane analogs against specific protein targets. Binding energy indicates the predicted affinity of the compound for the protein.

Impact of Glycosylation on Molecular Recognition

Glycosylation, the attachment of sugar moieties, significantly alters the physicochemical properties of the kaurane aglycone, which in turn affects molecular recognition and biological activity. ontosight.aimdpi.comcreative-proteomics.com For this compound, which is a diglycoside of a kaurane triol, the sugar groups are expected to increase water solubility and modulate how the molecule interacts with biological membranes and protein targets. ontosight.ainih.gov

Table 2: Research findings on the influence of glycosylation on the activity of kaurane derivatives.

Computational Modeling of this compound Interactions

Extensive searches for the chemical compound "this compound" have yielded no results in scientific literature or chemical databases. This suggests that "this compound" may be a hypothetical or proprietary compound not yet described in publicly available resources. The term "kaurane" refers to a class of diterpenoids, and "glup" is not a standard chemical nomenclature in this context.

Consequently, there is no specific information available to detail the mechanistic investigations of "this compound's" molecular interactions, including computational modeling, molecular docking simulations, or molecular dynamics simulations. The following sections are therefore presented as a general framework for how such studies would be conducted if the compound and its biological targets were known.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ucdenver.edu In the context of "this compound," this would involve:

Objective: To identify and rank potential protein targets for "this compound" and to predict the binding affinity and interaction patterns at the active site.

Methodology: A 3D model of "this compound" would be generated and docked into the binding sites of various known or predicted protein targets. Scoring functions are then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction. nih.gov Studies on other kaurane diterpenoids have successfully used molecular docking to predict interactions with enzymes like pteridine (B1203161) reductase I and alpha-amylase/alpha-glucosidase. mdpi.comresearchgate.net

A hypothetical molecular docking study for "this compound" might yield data similar to the table below, which showcases predicted binding affinities against a set of hypothetical protein targets.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein A | -9.5 | TYR-120, LYS-88, ASP-92 |

| Protein B | -8.7 | PHE-256, ARG-312, GLU-150 |

| Protein C | -7.2 | VAL-55, ILE-101, SER-99 |

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. mdpi.com

Objective: To simulate the dynamic behavior of the "this compound"-protein complex and to confirm the stability of the binding mode predicted by docking.

Methodology: The top-ranked docked complex would be placed in a simulated physiological environment (e.g., a water box with ions). The system's trajectory is then calculated by solving Newton's equations of motion, providing insights into conformational changes and the persistence of key intermolecular interactions. researchgate.net This method has been used to confirm the stability of other kaurane diterpenes in the binding pockets of their target enzymes. researchgate.netunesp.br

An analysis of an MD simulation for "this compound" would typically involve measuring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues. Stable binding is often indicated by low and converging RMSD values for the ligand.

Below is a hypothetical data table summarizing the results of an MD simulation for "this compound" bound to a target protein.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.3 | 1.6 | 4 |

| 30 | 1.2 | 1.5 | 3 |

| 40 | 1.4 | 1.7 | 2 |

| 50 | 1.3 | 1.6 | 3 |

Analytical Method Development for Kaurane Glup Glup Research

Quantitative and Qualitative Analysis of Kaurane-glup-glup

The analysis of kaurane (B74193) diterpenoids, including glycosides like this compound, relies on advanced chromatographic techniques to separate and identify these complex molecules within a sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of kaurane diterpenoids due to its high resolution and sensitivity. researchgate.net The development of a robust HPLC method is critical for both the quantification and qualification of these compounds in various samples, such as plant extracts. scielo.br

A typical HPLC system for analyzing kaurane diterpenoids utilizes a reversed-phase column, such as a C18 column. jfda-online.com The separation is often achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve different compounds. jfda-online.comacs.org The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, which may be acidified with acetic or formic acid to improve peak shape. researchgate.netjfda-online.com

Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength appropriate for the chromophores present in the kaurane structure. jfda-online.comacs.org For instance, in the analysis of similar diterpenoids, detection wavelengths have been set at 210 nm, 230 nm, and 270 nm to quantify different compounds simultaneously. nih.gov The choice of wavelength is crucial for achieving optimal sensitivity for the target analyte. acs.org

Method validation is a critical step to ensure the reliability of the analytical results. This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov For example, a validated HPLC method for kaurane-type diterpenes demonstrated good linearity with correlation coefficients (R²) greater than 0.999, and good intra-day and inter-day precision with relative standard deviations (RSD) below 4.6%. nih.gov

Table 1: Exemplary HPLC Parameters for Kaurane Diterpenoid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | jfda-online.com |

| Mobile Phase | Gradient of acetonitrile and 1% aqueous acetic acid | jfda-online.com |

| Flow Rate | Typically 0.6 mL/min to 2 mL/min | acs.orgresearchgate.net |

| Detection | UV/DAD at 210 nm, 230 nm, or 260 nm | jfda-online.comnih.gov |

| Temperature | Ambient or controlled (e.g., 26-28 °C) | acs.orgnih.gov |

Gas Chromatography (GC)-Mass Spectrometry Methods

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful tool for the analysis of kaurane diterpenoids, particularly for volatile or derivatized compounds. nih.gov This technique combines the separation capabilities of GC with the sensitive and specific detection provided by MS. sciencebiology.org

For GC-MS analysis, non-volatile compounds like kaurane glycosides would typically require a derivatization step to increase their volatility. The choice of derivatization agent is crucial for successful analysis. Once volatilized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and identification by comparing it to spectral libraries. nih.govsciencebiology.org

GC-MS has been effectively used to identify various kaurane diterpenoids in plant extracts. sciencebiology.orgresearchgate.net For example, GC-MS analysis of Espeletia semiglobulata extracts allowed for the identification of several ent-kaurene (B36324) type diterpenoids based on their molecular ion peaks and fragmentation patterns. sciencebiology.org Similarly, the technique was instrumental in identifying 16-O-methylcafestol in coffee beans, a key chemical marker. nih.gov

Table 2: Research Findings from GC-MS Analysis of Kaurane Diterpenoids

| Compound Type | Plant Source | Key Finding | Reference |

|---|---|---|---|

| ent-kaurene type diterpenoids | Espeletia semiglobulata | Identification of new and known diterpenoids based on molecular ion and fragmentation data. | sciencebiology.org |

| 16-O-methylcafestol | Coffea canephora (Robusta coffee) | Identified as a chemical marker for Robusta coffee. | nih.gov |

| ent-kaurene and ent-isokaurene | Recombinant E. coli | Analysis of diterpenoids produced by recombinant terpene synthases. | researchgate.net |

Standardization of Analytical Protocols for Reproducible this compound Studies

The standardization of analytical protocols is paramount for ensuring the quality, consistency, and reproducibility of research on natural products like this compound. researchgate.netactascientific.com The World Health Organization (WHO) has emphasized the need for quality control of herbal medicines through modern analytical procedures and the application of appropriate standards. researchgate.net

Standardization involves establishing a set of definitive characteristics, including qualitative and quantitative values, to ensure the quality, efficacy, and safety of the product. actascientific.com For natural products, this can be challenging due to the inherent variability of chemical constituents, which can be influenced by factors such as plant origin, harvesting time, and processing methods. researchgate.net

Key aspects of standardizing analytical protocols include:

Authentication of Raw Materials: Proper identification of the plant source is the first step. This can involve morphological, microscopic, and chemical analyses. actascientific.com

Development of Validated Analytical Methods: As discussed, methods like HPLC and GC-MS must be validated for their intended purpose to provide reliable data. nih.gov

Use of Chemical Reference Standards: Pure isolates of the target compounds, such as this compound, are necessary for accurate quantification. jst.go.jp

Chemical Fingerprinting: This technique provides a comprehensive chemical profile of the extract and can be used to assess the consistency of different batches. amazonaws.com

Data Reporting Standards: The adoption of standardized formats for reporting and storing analytical data, such as mass spectrometry data, facilitates collaboration and data comparison across different studies. nih.gov

By implementing standardized protocols, researchers can minimize variability between studies, leading to more reliable and comparable data on the properties and potential applications of this compound.

Future Perspectives and Research Gaps for Kaurane Glup Glup

Unexplored Synthetic Avenues for Kaurane (B74193) Diterpenoid Complexity

The complex, three-dimensional architecture of kaurane diterpenoids presents a significant challenge for chemical synthesis. rsc.org While numerous total syntheses of various kauranes have been achieved, there remain several unexplored avenues that could lead to the discovery of novel analogs with enhanced biological activity. rsc.orgnih.gov

One of the primary challenges lies in the development of more efficient and stereoselective synthetic routes. beilstein-journals.org Many current synthetic strategies are lengthy and produce limited quantities of the target molecule, hindering extensive biological evaluation. Future research should focus on the development of novel catalytic methods and cascade reactions to construct the intricate kaurane skeleton in a more atom-economical and step-economical fashion. researchgate.net The application of modern synthetic techniques, such as C-H activation and photoredox catalysis, could provide access to previously inaccessible chemical space.

Furthermore, the synthesis of rare or highly oxidized kaurane diterpenoids remains a significant hurdle. researchgate.net Many of the most potent biological activities are found in compounds with unusual oxidation patterns or complex substituent groups. mdpi.com The development of chemo- and regioselective oxidation methods is crucial for accessing these complex natural products and their analogs. Additionally, the synthesis of dimeric kaurane diterpenoids, which have shown unique biological profiles, represents a largely unexplored area of synthetic chemistry. frontiersin.org

| Research Gap | Potential Approach | Desired Outcome |

| Inefficient and lengthy synthetic routes | Development of novel catalytic methods and cascade reactions | Increased efficiency and access to larger quantities of kaurane diterpenoids for biological screening |

| Synthesis of rare and highly oxidized kauranes | Exploration of chemo- and regioselective oxidation methods | Access to novel and potentially more potent kaurane analogs |

| Limited access to dimeric kaurane diterpenoids | Development of novel dimerization strategies | Exploration of the biological potential of this unique subclass of kauranes |

Advanced Mechanistic Characterization of Kaurane Diterpenoids' Molecular Profile

A deeper understanding of the molecular mechanisms underlying the biological activities of kaurane diterpenoids is essential for their development as therapeutic agents. While many studies have documented their effects on various cellular processes, the precise molecular targets and signaling pathways involved often remain elusive. nih.govresearchgate.net

Future research should employ advanced techniques to elucidate the structure-activity relationships (SAR) of kaurane diterpenoids. High-throughput screening of diverse kaurane libraries against a wide range of biological targets could identify novel mechanisms of action. frontiersin.org Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their protein targets, guiding the design of more potent and selective analogs. researchgate.net

Moreover, a comprehensive understanding of the biosynthetic pathways of kaurane diterpenoids in their native plant sources is needed. nih.gov The identification and characterization of the enzymes involved in kaurane biosynthesis could enable the use of synthetic biology approaches to produce these compounds in microbial hosts. beilstein-journals.orgbeilstein-journals.org This would not only provide a sustainable source of these valuable natural products but also facilitate the engineering of novel kaurane structures with tailored biological activities. beilstein-journals.orgresearchgate.net

| Research Gap | Potential Approach | Desired Outcome |

| Unclear molecular targets and mechanisms of action | High-throughput screening, molecular docking, and molecular dynamics simulations | Identification of specific protein targets and elucidation of structure-activity relationships |

| Incomplete knowledge of biosynthetic pathways | Identification and characterization of biosynthetic enzymes | Enablement of synthetic biology approaches for the production and diversification of kaurane diterpenoids |

Integration of Multi-Omics Data in Kaurane Diterpenoid Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of kaurane diterpenoids. frontiersin.orgnih.gov The integration of these multi-omics datasets can reveal complex biological networks and pathways that are modulated by these compounds, leading to the identification of novel therapeutic targets and biomarkers. frontiersin.orgrsc.org

For instance, transcriptomic and proteomic analyses can identify changes in gene and protein expression profiles in response to treatment with a kaurane diterpenoid, providing a global view of its cellular effects. nih.gov Metabolomic studies can reveal alterations in metabolic pathways, offering insights into the compound's impact on cellular metabolism. cmbio.io The integration of these different omics layers can provide a more complete picture of the compound's mechanism of action than any single omics approach alone. nih.govyoutube.com

A significant challenge in multi-omics research is the development of robust computational and statistical methods for data integration and analysis. frontiersin.org Future efforts should focus on creating user-friendly platforms and pipelines for the analysis of complex multi-omics data. rsc.org The application of machine learning and artificial intelligence algorithms could further enhance the interpretation of these large datasets, facilitating the identification of meaningful biological patterns and correlations. nih.gov

| Omics Technology | Potential Application in Kaurane Research | Expected Insights |

| Genomics | Identifying genetic factors that influence sensitivity to kaurane diterpenoids | Personalized medicine approaches for kaurane-based therapies |

| Transcriptomics | Profiling changes in gene expression in response to kaurane treatment | Understanding the global cellular response and identifying modulated pathways |

| Proteomics | Identifying protein targets and downstream signaling pathways of kauranes | Elucidation of specific mechanisms of action |

| Metabolomics | Analyzing changes in cellular metabolism upon kaurane treatment | Understanding the metabolic reprogramming effects of kauranes |

Q & A

Basic Research Questions

Q. How can researchers design a systematic literature review to identify gaps in Kaurane-glup-glup’s pharmacological mechanisms?

- Methodology : Use databases like PubMed and Google Scholar with Boolean operators (e.g., "this compound AND pharmacokinetics") to retrieve peer-reviewed articles. Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to evaluate sources . For reproducibility, document search strategies using PRISMA guidelines and categorize findings into themes (e.g., molecular targets, toxicity profiles) .

Q. What experimental frameworks are recommended for validating this compound’s bioactivity in vitro?

- Methodology : Adopt dose-response assays with positive/negative controls to minimize bias. Use cell lines relevant to the hypothesized therapeutic area (e.g., cancer, inflammation). Ensure adherence to Good Laboratory Practice (GLP) for equipment calibration and data traceability . Replicate experiments across independent labs to confirm robustness.

Q. How should researchers standardize analytical methods for quantifying this compound in biological matrices?

- Methodology : Validate high-performance liquid chromatography (HPLC) or mass spectrometry protocols using ICH Q2(R1) guidelines. Assess parameters like linearity (R² ≥ 0.99), precision (%RSD < 15%), and recovery rates (80–120%). Include internal standards (e.g, deuterated analogs) to correct for matrix effects .

Q. What strategies ensure reproducibility in this compound’s preclinical studies?

- Methodology : Pre-register study protocols on platforms like Open Science Framework. Use blinded data analysis and stratified randomization for animal cohorts. Report negative results to avoid publication bias .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be resolved?

- Methodology : Conduct allometric scaling to extrapolate human dosing from animal data, adjusting for metabolic differences (e.g., cytochrome P450 activity). Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies variability. Cross-validate findings with in vitro-in vivo extrapolation (IVIVE) techniques .

Q. What multi-omics approaches are suitable for elucidating this compound’s polypharmacology?

- Methodology : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling pathways. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins influenced by this compound. Validate targets via CRISPR-Cas9 knockout models .

Q. Which statistical methods are optimal for analyzing dose-response contradictions in this compound’s efficacy studies?

- Methodology : Employ Bayesian hierarchical models to account for inter-study variability. Use non-linear regression (e.g., Hill equation) to estimate EC₅₀ values. Apply meta-regression to assess covariates like study design or population demographics .

Q. How can researchers design longitudinal studies to assess this compound’s long-term stability under GLP?

- Methodology : Conduct accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines. Monitor degradation products via forced degradation studies (acid/base hydrolysis, oxidation). Use Arrhenius kinetics to predict shelf life. Archive raw chromatograms and audit trails for regulatory compliance .

Data Presentation Guidelines

- Tables : Include comparative data on bioactivity (IC₅₀ values), pharmacokinetic parameters (Cₘₐₓ, t₁/₂), and stability results.

- Figures : Use heatmaps for omics data, dose-response curves for efficacy, and forest plots for meta-analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.